molecular formula C17H16BrClO B8123568 2-(1-(Benzyloxy)but-3-enyl)-1-bromo-4-chlorobenzene

2-(1-(Benzyloxy)but-3-enyl)-1-bromo-4-chlorobenzene

Cat. No.: B8123568
M. Wt: 351.7 g/mol
InChI Key: MCMZWQQMVZVZMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-(Benzyloxy)but-3-enyl)-1-bromo-4-chlorobenzene is an organic compound that features a benzene ring substituted with a benzyloxy group, a but-3-enyl chain, a bromine atom, and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Benzyloxy)but-3-enyl)-1-bromo-4-chlorobenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(1-(Benzyloxy)but-3-enyl)-1-bromo-4-chlorobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can modify the benzyloxy group and the but-3-enyl chain.

Scientific Research Applications

2-(1-(Benzyloxy)but-3-enyl)-1-bromo-4-chlorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-(Benzyloxy)but-3-enyl)-1-bromo-4-chlorobenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved would be specific to the context of its use, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    2-(1-(Benzyloxy)but-3-enyl)-1-bromo-4-fluorobenzene: Similar structure but with a fluorine atom instead of chlorine.

    2-(1-(Benzyloxy)but-3-enyl)-1-iodo-4-chlorobenzene: Similar structure but with an iodine atom instead of bromine.

    2-(1-(Benzyloxy)but-3-enyl)-1-bromo-4-methylbenzene: Similar structure but with a methyl group instead of chlorine.

Uniqueness

The uniqueness of 2-(1-(Benzyloxy)but-3-enyl)-1-bromo-4-chlorobenzene lies in its specific combination of substituents, which can impart distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the benzyloxy and but-3-enyl groups, allows for a wide range of chemical modifications and applications.

Properties

IUPAC Name

1-bromo-4-chloro-2-(1-phenylmethoxybut-3-enyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrClO/c1-2-6-17(15-11-14(19)9-10-16(15)18)20-12-13-7-4-3-5-8-13/h2-5,7-11,17H,1,6,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCMZWQQMVZVZMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C1=C(C=CC(=C1)Cl)Br)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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